4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis begins with the nitration of benzoic acid to form nitrobenzoic acid, followed by reduction to the amine.
Route 2:
Reaction Conditions: : The reaction conditions typically involve acidic or basic catalysts, controlled temperatures ranging from 50°C to 150°C, and inert atmospheric conditions to prevent unwanted side reactions.
Industrial Production Methods
The industrial production of this compound involves large-scale reactions in stainless steel reactors.
Using automated systems ensures precise control over reaction conditions, optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions with oxidizing agents such as potassium permanganate.
Reduction: : Can be reduced using agents like sodium borohydride.
Substitution: : Participates in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic medium, room temperature.
Reduction: : Sodium borohydride, ethanol solvent, low temperature.
Substitution: : Halogenating agents like chlorine or bromine, Lewis acids as catalysts.
Major Products
Oxidation: : Corresponding carboxylic acids or ketones.
Reduction: : Alcohol derivatives.
Substitution: : Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalytic cycles for organic transformations.
Analytical Chemistry: : Serves as a standard for calibration in chromatographic techniques.
Biology
Enzyme Inhibition: : Acts as an inhibitor in enzymatic reactions, particularly those involving phenol derivatives.
Cell Studies: : Used in studying cell signaling pathways due to its ability to interact with cellular receptors.
Medicine
Drug Development: : A precursor in the synthesis of pharmaceutical compounds targeting neurological pathways.
Therapeutics: : Potential use in anti-inflammatory and analgesic medications.
Industry
Materials Science: : Involved in the development of advanced polymer materials.
Cosmetic Industry: : Utilized in the formulation of skincare products due to its stability and efficacy.
Mechanism of Action
Molecular Targets: : Primarily interacts with enzyme active sites and cellular receptors.
Pathways Involved: : Modulates signaling pathways involving cyclic AMP, affecting cellular processes like apoptosis and proliferation.
Mechanism: : It binds to specific sites, altering the function of target proteins, leading to changes in cellular activity.
Comparison with Similar Compounds
Similar Compounds
4-[3-(4-fluorophenoxy)-5-[[4-(4-chlorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid
4-[3-(4-methylphenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid
Highlighting Uniqueness
Substituent Variations: : The presence of fluoro groups in both the phenoxy and phenyl rings enhances its reactivity and binding affinity compared to its analogs.
Stability: : Exhibits higher thermal and chemical stability, making it more suitable for industrial applications.
Overall, 4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid stands out due to its unique chemical properties and wide range of applications across multiple scientific disciplines.
Properties
Molecular Formula |
C31H26F2N2O6 |
---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
4-[3-(4-fluorophenoxy)-5-[[4-(4-fluorophenyl)-4-hydroxypiperidine-1-carbonyl]amino]phenoxy]benzoic acid |
InChI |
InChI=1S/C31H26F2N2O6/c32-22-5-3-21(4-6-22)31(39)13-15-35(16-14-31)30(38)34-24-17-27(40-25-9-1-20(2-10-25)29(36)37)19-28(18-24)41-26-11-7-23(33)8-12-26/h1-12,17-19,39H,13-16H2,(H,34,38)(H,36,37) |
InChI Key |
PZFBUIYFAFMDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)O)C(=O)NC3=CC(=CC(=C3)OC4=CC=C(C=C4)F)OC5=CC=C(C=C5)C(=O)O |
Origin of Product |
United States |
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